[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine
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Overview
Description
[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzothiazole ring attached to a cyclopentyl group, which is further connected to a methanamine moiety. The presence of the benzothiazole ring imparts significant chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment to Cyclopentyl Group: The benzothiazole ring is then attached to a cyclopentyl group through a nucleophilic substitution reaction, often using a cyclopentyl halide as the electrophile.
Introduction of Methanamine Moiety: Finally, the methanamine group is introduced via reductive amination, where the intermediate cyclopentylbenzothiazole is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of [1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to active sites. The methanamine moiety can form covalent bonds or ionic interactions with target molecules, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methanamine: can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Lacks the cyclopentyl and methanamine groups, resulting in different reactivity and biological activity.
6-Methylbenzothiazole: Contains a methyl group instead of the cyclopentyl and methanamine moieties, leading to variations in chemical properties and applications.
Benzothiazole-2-thiol: Features a thiol group, which imparts distinct reactivity compared to the methanamine group.
The uniqueness of This compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)cyclopentyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c14-9-13(7-3-4-8-13)12-15-10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHKXWDPKKPHSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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